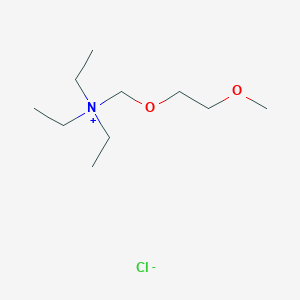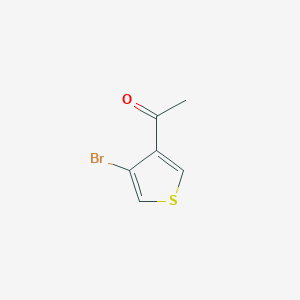
Cloruro de (2-MetoxiEtoxiMetil)Trietilamonio
Descripción general
Descripción
(2-Methoxyethoxymethyl)triethylammonium Chloride is a quaternary ammonium salt with the molecular formula C10H24ClNO2. It is commonly used as a biochemical reagent and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
(2-Methoxyethoxymethyl)triethylammonium Chloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
Target of Action
(2-Methoxyethoxymethyl)triethylammonium Chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be used as an alkylating agent , which suggests that it may interact with its targets by transferring an alkyl group to the target molecule. This can result in changes to the target’s structure and function.
Action Environment
It is known that the compound should be stored under the recommended conditions in the certificate of analysis to maintain its stability .
Análisis Bioquímico
Biochemical Properties
(2-Methoxyethoxymethyl)triethylammonium Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an inhibitor in certain biochemical assays . The compound’s interaction with enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, (2-Methoxyethoxymethyl)triethylammonium Chloride can interact with proteins by forming ionic bonds, which can alter the protein’s conformation and function.
Cellular Effects
The effects of (2-Methoxyethoxymethyl)triethylammonium Chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of downstream targets. This modulation can result in changes in gene expression, as certain transcription factors may be activated or inhibited. Furthermore, (2-Methoxyethoxymethyl)triethylammonium Chloride can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and flux through metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of (2-Methoxyethoxymethyl)triethylammonium Chloride involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules . For instance, it can bind to the active site of enzymes, leading to enzyme inhibition. This binding can be competitive, where the compound competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site. Additionally, (2-Methoxyethoxymethyl)triethylammonium Chloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methoxyethoxymethyl)triethylammonium Chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that (2-Methoxyethoxymethyl)triethylammonium Chloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or extreme pH conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, such as sustained enzyme inhibition or prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of (2-Methoxyethoxymethyl)triethylammonium Chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant biochemical and physiological changes . For instance, high doses of (2-Methoxyethoxymethyl)triethylammonium Chloride can lead to toxic effects, such as cellular apoptosis or necrosis. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen. Additionally, the compound’s toxicity can vary depending on the animal model used, with some species being more sensitive to its effects than others.
Metabolic Pathways
(2-Methoxyethoxymethyl)triethylammonium Chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels. Additionally, (2-Methoxyethoxymethyl)triethylammonium Chloride can affect the activity of enzymes involved in lipid metabolism, resulting in changes in lipid profiles and energy homeostasis.
Transport and Distribution
The transport and distribution of (2-Methoxyethoxymethyl)triethylammonium Chloride within cells and tissues are crucial for its biological activity . The compound is transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. For instance, (2-Methoxyethoxymethyl)triethylammonium Chloride may accumulate in specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of (2-Methoxyethoxymethyl)triethylammonium Chloride is an important determinant of its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, (2-Methoxyethoxymethyl)triethylammonium Chloride may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethoxymethyl)triethylammonium Chloride typically involves the reaction of triethylamine with (2-methoxyethoxymethyl) chloride. The reaction is carried out in an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of (2-Methoxyethoxymethyl)triethylammonium Chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and stored under inert gas to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyethoxymethyl)triethylammonium Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield triethylamine and (2-methoxyethoxymethyl) alcohol .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxyethoxymethyl)trimethylammonium Chloride
- (2-Methoxyethoxymethyl)tripropylammonium Chloride
- (2-Methoxyethoxymethyl)tributylammonium Chloride
Uniqueness
(2-Methoxyethoxymethyl)triethylammonium Chloride is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Compared to similar compounds, it has a balanced hydrophilic-lipophilic nature, making it suitable for a wide range of applications in both aqueous and organic environments .
Propiedades
IUPAC Name |
triethyl(2-methoxyethoxymethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO2.ClH/c1-5-11(6-2,7-3)10-13-9-8-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEVDEHHMZNQOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)COCCOC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553420 | |
| Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60043-43-8 | |
| Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















